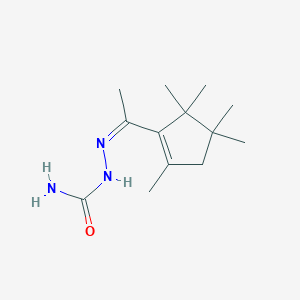
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is also known as MPKC and is a semicarbazone derivative of a cyclic ketone. It has been found to possess various biochemical and physiological effects, making it a promising candidate for research in the fields of medicine, chemistry, and biology.
Mecanismo De Acción
The mechanism of action of MPKC is not fully understood. However, it has been proposed that MPKC induces apoptosis in cancer cells by activating the caspase pathway. MPKC has also been found to inhibit the growth of fungi and bacteria by disrupting the cell membrane integrity.
Efectos Bioquímicos Y Fisiológicos
MPKC has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit anti-inflammatory activity. Additionally, MPKC has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPKC in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, MPKC exhibits antimicrobial activity, making it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of using MPKC in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research of MPKC. One direction is the development of new antimicrobial agents based on the structure of MPKC. Another direction is the investigation of the potential use of MPKC as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of MPKC and its potential use as an anti-tumor agent.
Métodos De Síntesis
The synthesis of MPKC involves the reaction of 2,4,4,5,5-pentamethylcyclopent-2-enone with semicarbazide hydrochloride in the presence of methanol and sodium methoxide. The reaction yields MPKC as a white crystalline solid with a melting point of 169-171°C. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
MPKC has been found to possess various scientific research applications. It has been investigated for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. Additionally, MPKC has been found to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. MPKC has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
16983-65-6 |
|---|---|
Nombre del producto |
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone |
Fórmula molecular |
C13H23N3O |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
[(Z)-1-(2,4,4,5,5-pentamethylcyclopenten-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C13H23N3O/c1-8-7-12(3,4)13(5,6)10(8)9(2)15-16-11(14)17/h7H2,1-6H3,(H3,14,16,17)/b15-9- |
Clave InChI |
HVPVNHCKCYYAEU-DHDCSXOGSA-N |
SMILES isomérico |
CC1=C(C(C(C1)(C)C)(C)C)/C(=N\NC(=O)N)/C |
SMILES |
CC1=C(C(C(C1)(C)C)(C)C)C(=NNC(=O)N)C |
SMILES canónico |
CC1=C(C(C(C1)(C)C)(C)C)C(=NNC(=O)N)C |
Sinónimos |
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



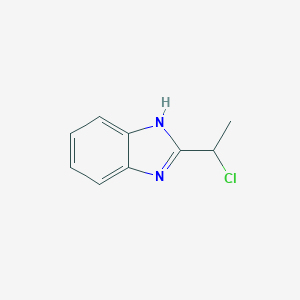
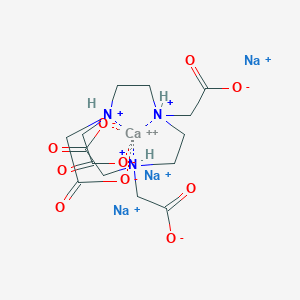
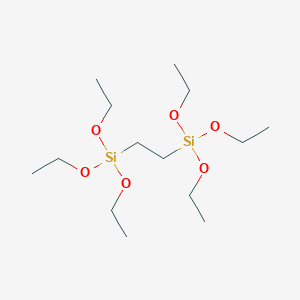
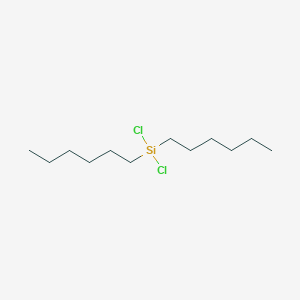
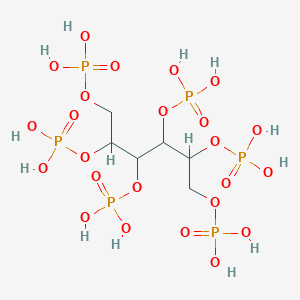
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
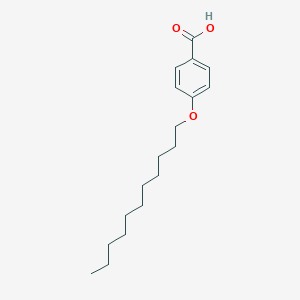
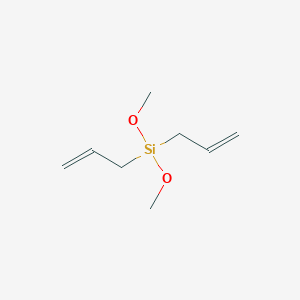
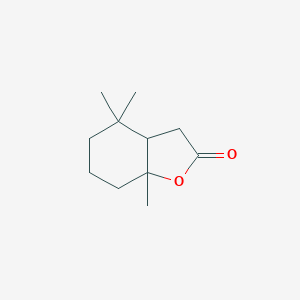
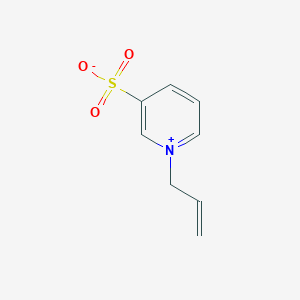
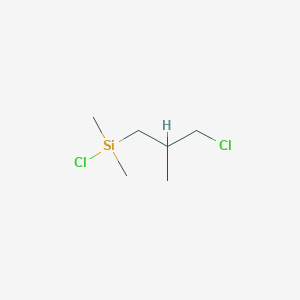
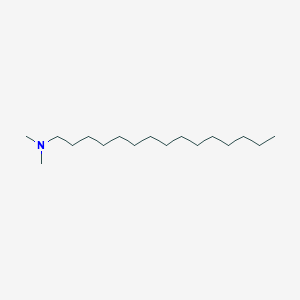
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)